molecular formula C11H8ClNO B1521399 2-Chloro-4-(pyridin-3-yl)phenol CAS No. 1214356-93-0

2-Chloro-4-(pyridin-3-yl)phenol

Cat. No. B1521399
M. Wt: 205.64 g/mol
InChI Key: UQBLDLZPORHYDZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)phenol is a chemical compound with the molecular formula C11H8ClNO . It has a molecular weight of 205.64 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(pyridin-3-yl)phenol consists of a phenol group attached to a pyridine ring via a chlorine atom . The InChI code for this compound is 1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H .


Physical And Chemical Properties Analysis

2-Chloro-4-(pyridin-3-yl)phenol is a powder at room temperature . It has a molecular weight of 205.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Palladium(II) Complexes : The first pincer (Se,N,Se) ligand, derived from similar compounds, has shown high catalytic activity for the Heck coupling reaction, highlighting its potential in facilitating carbon-carbon bond formation, a key step in organic synthesis (Das et al., 2009).
  • Acylation of Alcohols : 4-(N,N-Dimethylamino)pyridine derivatives have been utilized as recyclable catalysts for the acylation of inert alcohols, demonstrating the versatility of pyridine derivatives in enhancing reaction efficiencies (Liu et al., 2014).

Material Science and Luminescence

  • Organic Dyes with Large Stokes Shift : A series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibited intense fluorescence and a very large Stokes shift, indicating their application as organic dyes in materials science (Marchesi et al., 2019).

Environmental Applications

  • Corrosion Inhibition : Schiff bases derived from pyridinyl compounds have shown effectiveness as corrosion inhibitors, suggesting their potential in protecting metals against corrosion in acidic environments (Hegazy et al., 2012).

Biological and Pharmaceutical Applications

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, exhibited good antifungal abilities against certain phytopathogenic fungi, highlighting their potential in developing new antifungal agents (Zhang et al., 2016).

Analytical Chemistry

  • Selective Detection of Metal Ions : Studies on salicylaldehyde-based hydrazones have shown selective fluorescent "turn on" sensing for Al3+ ions, indicating the utility of such compounds in the selective detection of metal ions in various matrices (Rahman et al., 2017).

Safety And Hazards

The safety data sheet for 2-Chloro-4-(pyridin-3-yl)phenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-chloro-4-pyridin-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBLDLZPORHYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyridin-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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